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molecular formula C13H23NO2 B8689031 tert-Butyl spiro[2.5]octan-6-ylcarbamate

tert-Butyl spiro[2.5]octan-6-ylcarbamate

Cat. No. B8689031
M. Wt: 225.33 g/mol
InChI Key: VULFXNPHEOFQMP-UHFFFAOYSA-N
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Patent
US09365499B2

Procedure details

Diethyl zinc (40 mL, 1 M solution in hexane) was slowly added to 300 mL of anhydrous DCM at −78° C. under nitrogen, further dimethyl iodide (15 g, 56 mmol) was added slowly. After 30 minutes, warmed to room temperature and maintained for 30 minutes, cooled with an ice-water bath. Then a solution of Compound 7-2 (2 g, 9.5 mmol) dissolved in 10 mL of methylene chloride was added and reacted overnight. To the reaction mixture was poured 100 mL of saturated aqueous solution of ammonium chloride, and liquid separated, the organic phase was extracted with ethyl acetate (100 mL) twice, the organic phases were combined and dried over anhydrous sodium sulfate. Suction filtered to remove desiccant, and rotary evaporated to remove solvents. The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1) to give Compound 7-3 as a white solid (0.8 g, 37.4% yield).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
dimethyl iodide
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
37.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.[CH2:6]=[C:7]1[CH2:12][CH2:11][CH:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:9][CH2:8]1.[Cl-].[NH4+]>C(Cl)Cl>[CH2:1]1[C:7]2([CH2:12][CH2:11][CH:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:17])([CH3:19])[CH3:18])[CH2:9][CH2:8]2)[CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
dimethyl iodide
Quantity
15 g
Type
reactant
Smiles
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C=C1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
saturated aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice-water bath
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reacted overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with ethyl acetate (100 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Suction filtered
CUSTOM
Type
CUSTOM
Details
to remove desiccant
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvents
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1CC12CCC(CC2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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